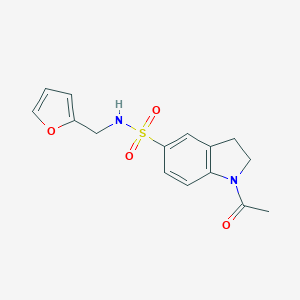
1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPCPX, and it is a potent and selective antagonist of the adenosine A1 receptor.
科学研究应用
DPCPX has been used extensively in scientific research as a tool to study the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in a wide range of physiological processes, including sleep, pain perception, and cardiovascular regulation. Adenosine exerts its effects by binding to specific receptors, including the A1 receptor.
DPCPX has been used to study the role of the adenosine A1 receptor in various physiological processes. For example, DPCPX has been used to investigate the role of the A1 receptor in sleep regulation. Studies have shown that DPCPX can block the sleep-promoting effects of adenosine, suggesting that the A1 receptor is involved in the regulation of sleep.
作用机制
DPCPX exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This, in turn, leads to a decrease in the activity of protein kinase A and a decrease in the phosphorylation of various target proteins.
Biochemical and Physiological Effects
DPCPX has been shown to have a wide range of biochemical and physiological effects. For example, DPCPX has been shown to inhibit the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This suggests that the A1 receptor is involved in the regulation of neurotransmitter release.
DPCPX has also been shown to have cardiovascular effects. Studies have shown that DPCPX can increase heart rate and blood pressure, suggesting that the A1 receptor is involved in the regulation of cardiovascular function.
实验室实验的优点和局限性
DPCPX has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of the A1 receptor in various physiological processes. DPCPX is also relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of DPCPX in lab experiments. For example, DPCPX is not a perfect antagonist and may have off-target effects. Additionally, the effects of DPCPX may be influenced by factors such as the concentration of adenosine and the expression level of the A1 receptor.
未来方向
There are several future directions for the study of DPCPX and the adenosine A1 receptor. One area of interest is the role of the A1 receptor in pain perception. Studies have shown that adenosine can modulate pain perception, and the A1 receptor may be involved in this process. DPCPX could be used to investigate the role of the A1 receptor in pain perception and the potential therapeutic applications of A1 receptor antagonists for the treatment of pain.
Another area of interest is the role of the A1 receptor in cardiovascular function. DPCPX has been shown to have cardiovascular effects, and further studies could investigate the potential therapeutic applications of A1 receptor antagonists for the treatment of cardiovascular disease.
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPCPX and the adenosine A1 receptor could lead to new insights into the role of adenosine in various physiological processes and the potential therapeutic applications of A1 receptor antagonists.
合成方法
The synthesis of DPCPX involves several steps, including the reaction of 2,5-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methylisoxazole-3-carboxamide to form the amide intermediate. The amide is then treated with methanesulfonyl chloride to form the corresponding mesylate. Finally, the mesylate is reacted with methylamine to form the final product, DPCPX.
属性
分子式 |
C19H21N3O5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-11-4-5-12(2)15(6-11)22-9-14(8-18(22)24)19(25)26-10-17(23)20-16-7-13(3)27-21-16/h4-7,14H,8-10H2,1-3H3,(H,20,21,23) |
InChI 键 |
SLBNNFUHASRBPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)